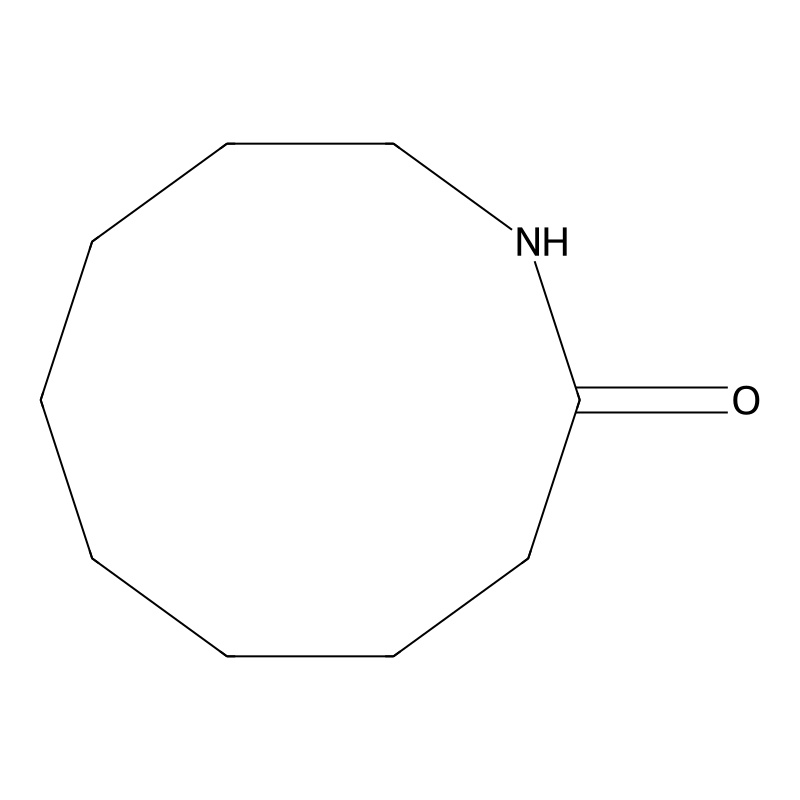

Azecan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Octahydro-azecin-2-one is a heterocyclic compound containing a seven-membered ring with one nitrogen atom and a ketone functional group. While not as prevalent as some other heterocycles in medicinal chemistry, octahydro-azecin-2-one has been the subject of research into its chemical synthesis and characterization. Studies have explored various methods for its production, including cyclization reactions and ring-opening strategies. These investigations help to establish efficient and reliable methods for obtaining this compound for further scientific exploration [].

Reactivity and Potential Applications

The presence of the ketone group in octahydro-azecin-2-one makes it susceptible to further chemical modifications, potentially leading to various derivatives. Scientific studies have investigated the reactivity of this compound to explore its potential applications. Some research has focused on its ability to undergo condensation reactions or participate in cycloaddition processes, with the aim of generating more complex molecules with interesting properties []. However, further research is needed to fully understand the potential of octahydro-azecin-2-one and its derivatives in various scientific fields.

Azepan-2-one, also known as caprolactam, is a cyclic amide with the chemical formula . It is a colorless solid that serves as a key intermediate in the synthesis of various polyamides, particularly Nylon 6. The compound features a six-membered ring containing one nitrogen atom and one carbonyl group, making it a lactam (a cyclic amide) derived from 6-aminohexanoic acid. The molecular weight of azepan-2-one is approximately 113.16 g/mol, and it has a high solubility in water, which facilitates its use in industrial applications .

- Beckmann Rearrangement: This is a crucial reaction where cyclohexanone oxime is converted into azepan-2-one upon treatment with an acid catalyst. This rearrangement is fundamental in the industrial production of azepan-2-one from cyclohexanone.

- Ring-Opening Polymerization: Azepan-2-one can undergo ring-opening polymerization to produce Nylon 6. This process involves the nucleophilic attack of amine groups on the carbonyl carbon of the lactam, leading to polymer formation.

- Hydrolysis: In aqueous environments, azepan-2-one can hydrolyze to form 6-aminohexanoic acid, which has medicinal applications .

Azepan-2-one exhibits several biological activities:

- Pharmacological Properties: It has been studied for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs like pentylenetetrazol and meptazinol.

- Toxicity: While azepan-2-one is generally regarded as safe at low concentrations, it can be an irritant and has mild toxicity (LD50 of approximately 1.1 g/kg in rats) when ingested .

The synthesis of azepan-2-one can be achieved through various methods:

- Cyclization of 6-Aminocaproic Acid: This method involves heating 6-aminocaproic acid under acidic conditions to promote cyclization into azepan-2-one.

- Beckmann Rearrangement: As mentioned earlier, this method involves converting cyclohexanone into its oxime and then rearranging it under acidic conditions to yield azepan-2-one.

- Alternative Routes: Other synthetic routes include the reaction of cyclohexane with nitrosyl chloride to form the oxime or using high-temperature water conditions for direct cyclization .

Azepan-2-one has several important applications:

- Production of Nylon 6: Approximately 90% of azepan-2-one produced is used for the synthesis of Nylon 6, which is widely utilized in textiles and plastics.

- Chemical Intermediate: It serves as a precursor for various pharmaceuticals and agrochemicals.

- Polymer Industry: Azepan-2-one is employed in producing thermoplastic resins and other polymer materials .

Studies on azepan-2-one interactions focus on its behavior in biological systems and its reactivity with other chemicals:

- Drug Interactions: Research indicates that azepan-2-one does not significantly inhibit major cytochrome P450 enzymes, suggesting limited interactions with other drugs metabolized by these pathways.

- Environmental Impact: The compound's degradation products, such as aminocaproic acid, have been evaluated for their environmental safety and potential bioaccumulation effects .

Azepan-2-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Caprolactam | C₆H₁₁NO | Key precursor for Nylon 6; cyclic structure |

| Hexanoic Acid | C₆H₁₂O₂ | Straight-chain fatty acid; lacks nitrogen |

| 6-Aminocaproic Acid | C₆H₁₃N₃O₂ | Amino derivative; more polar due to amino group |

| ε-Caprolactone | C₆H₁₀O₂ | Lactone form; used in biodegradable polymers |

| Cyclohexanone | C₆H₁₂O | Ketone; serves as a precursor for azepan-2-one |

Azepan-2-one's unique cyclic structure distinguishes it from linear compounds like hexanoic acid and highlights its role as an essential building block in polyamide synthesis compared to other lactams or ketones .